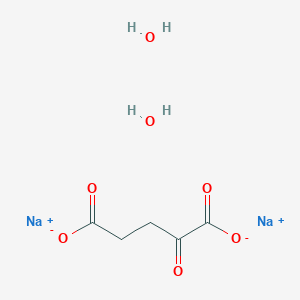
4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide
Übersicht
Beschreibung
4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide, commonly known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a versatile compound that can be synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of TFB is not fully understood, but it is believed to act as an alkylating agent, reacting with various nucleophiles such as amino acids and nucleic acids. TFB has been found to cross-link proteins and nucleic acids, inhibiting their function and leading to cell death. TFB has also been found to induce DNA damage and activate various signaling pathways, leading to apoptosis.
Biochemical and Physiological Effects:
TFB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. TFB has also been found to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. TFB has been found to induce DNA damage and activate various signaling pathways, leading to apoptosis. TFB has also been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
TFB has several advantages for lab experiments. It is a versatile compound that can be synthesized using various methods, and it has been found to have a wide range of biochemical and physiological effects. TFB has also been found to be stable under various conditions, making it a useful tool for studying various biological processes. However, TFB has some limitations for lab experiments. It is a highly reactive compound that can be toxic to cells at high concentrations, and it can also cross-react with other biomolecules, leading to non-specific effects.
Zukünftige Richtungen
There are several future directions for the study of TFB. One direction is the development of new drugs and therapies based on the biochemical and physiological effects of TFB. Another direction is the study of the mechanism of action of TFB, including the identification of its targets and the characterization of its interactions with biomolecules. Further studies are also needed to optimize the synthesis method of TFB and to develop new methods for its application in scientific research. Finally, the safety and toxicity of TFB need to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide, or TFB, is a versatile compound that has been extensively studied for its potential applications in scientific research. TFB has a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. TFB has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of TFB and to optimize its synthesis and application in scientific research.
Wissenschaftliche Forschungsanwendungen
TFB has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. TFB has been used as a reactive intermediate in the synthesis of various compounds, as a cross-linking agent for proteins and nucleic acids, and as a labeling reagent for biomolecules. TFB has also been used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF6O2/c11-5-6-1-3-7(4-2-6)18-9(13,14)8(12)19-10(15,16)17/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBBBHGJMIJKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC(C(OC(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)

![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)

